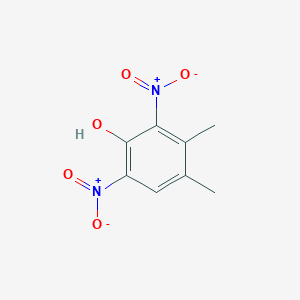

3,4-Dimethyl-2,6-dinitrophenol

Beschreibung

The exact mass of the compound 3,4-Dimethyl-2,6-dinitrophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-Dimethyl-2,6-dinitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethyl-2,6-dinitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dimethyl-2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-4-3-6(9(12)13)8(11)7(5(4)2)10(14)15/h3,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYUVFKGQPJIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325117 | |

| Record name | 3,4-dimethyl-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4097-61-4 | |

| Record name | NSC408698 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-dimethyl-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethyl-2,6-dinitrophenol

CAS Number: 4097-61-4

For: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dimethyl-2,6-dinitrophenol is a nitrated aromatic compound belonging to the dinitrophenol (DNP) family. While much of the scientific literature focuses on its more notorious isomer, 2,4-dinitrophenol, understanding the properties and potential applications of all isomers is crucial for comprehensive research in toxicology, environmental science, and pharmacology. This guide provides a detailed overview of 3,4-Dimethyl-2,6-dinitrophenol, synthesizing available data and providing expert insights into its chemical characteristics, synthesis, and biological implications. Due to the limited specific data on this particular isomer, information from closely related dinitrophenols will be referenced to provide a broader context, with clear indications of this extrapolation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3,4-Dimethyl-2,6-dinitrophenol is fundamental to its application in research and development. These properties influence its solubility, stability, and interaction with biological systems.

| Property | Value | Source |

| CAS Number | 4097-61-4 | ChemBK |

| Molecular Formula | C₈H₈N₂O₅ | ChemBK |

| Molecular Weight | 212.16 g/mol | ChemBK |

| Appearance | Yellow crystalline solid (inferred) | General DNP properties[1] |

| Solubility | Slightly soluble in water; soluble in organic solvents (inferred) | General DNP properties[1] |

| Melting Point | Not available | |

| Boiling Point | Not available |

Synthesis of 3,4-Dimethyl-2,6-dinitrophenol

The synthesis of 3,4-Dimethyl-2,6-dinitrophenol typically proceeds through the nitration of its precursor, 3,4-dimethylphenol. The directing effects of the hydroxyl and methyl groups on the aromatic ring guide the position of the nitro groups. The hydroxyl group is a strong activating ortho-, para-director, while the methyl groups are weaker activating ortho-, para-directors. The positions 2 and 6 are activated by both the hydroxyl group and the methyl groups, making them susceptible to electrophilic nitration.

A study by Hartshorn et al. (1989) on the nitration of substituted phenols demonstrated that the reaction of 3,4-dimethylphenol with nitrogen dioxide yields the 2,6-dinitrophenol derivative[1]. While the detailed experimental protocol from this specific study is not publicly available, a general procedure for the nitration of a substituted phenol is outlined below.

Experimental Protocol: Nitration of 3,4-Dimethylphenol (Generalized)

Disclaimer: This is a generalized protocol and requires optimization and adherence to all safety precautions. Nitration reactions are highly exothermic and can be dangerous if not controlled properly.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dimethylphenol in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Nitrating Agent: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water until the washings are neutral, and then dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Caption: Synthesis of 3,4-Dimethyl-2,6-dinitrophenol.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria[2][3]. This process is central to their biological effects.

3,4-Dimethyl-2,6-dinitrophenol, like other toxic DNPs, is believed to act as a protonophore. It shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for the synthesis of ATP by ATP synthase. This uncoupling of electron transport from ATP synthesis leads to a compensatory increase in the metabolic rate as the body tries to produce more ATP. The energy that would have been used for ATP synthesis is instead released as heat, leading to hyperthermia[2][4].

Caption: Mechanism of DNP as an uncoupler.

Toxicology and Safety

While specific toxicological data for 3,4-Dimethyl-2,6-dinitrophenol is scarce, the toxicological profile of dinitrophenols, in general, is well-documented, primarily through studies on 2,4-DNP. It is reasonable to assume that the 3,4-dimethyl isomer shares a similar hazard profile.

Dinitrophenols are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. The primary toxic effects are a result of the uncoupling of oxidative phosphorylation, leading to a rapid increase in metabolic rate, hyperthermia, sweating, and tachycardia[2][5]. Chronic exposure can lead to cataracts, skin lesions, and damage to the bone marrow, central nervous system, and cardiovascular system[6].

A comparative study on the acute intraperitoneal LD50 of DNP isomers in mice indicated that 3,4-dinitrophenol is less potent than 2,4- and 2,6-dinitrophenol but more potent than 2,3- and 2,5-dinitrophenol. Another source suggests that dinitrophenols with nitro groups in the 3,4-positions stimulate oxygen consumption.

Safety Precautions:

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles[7].

-

Storage: Store in a cool, dry, and well-ventilated area away from heat and incompatible materials such as oxidizing agents and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Potential Applications

Given the limited specific research on 3,4-Dimethyl-2,6-dinitrophenol, its applications are largely inferred from the known uses of other dinitrophenols. These compounds have been utilized in various industrial and research settings:

-

Chemical Intermediate: As a dinitrophenol, it could serve as a precursor in the synthesis of dyes, pigments, and other organic compounds[1].

-

Biochemical Research: Its ability to uncouple oxidative phosphorylation makes it a useful tool in metabolic research to study cellular energy pathways.

-

Herbicides and Pesticides: Dinitrophenols have been used as active ingredients in herbicides and pesticides, although many of these uses have been discontinued due to toxicity[7][8].

-

Wood Preservatives: The biocidal properties of dinitrophenols have led to their use in wood preservation[1].

It is important to note that the use of dinitrophenols, including 3,4-Dimethyl-2,6-dinitrophenol, as weight-loss drugs is extremely dangerous and has been banned by regulatory agencies due to a high risk of fatal overdose[5].

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a common and reliable method for the separation and quantification of nitrophenols[9]. A reversed-phase HPLC method with UV detection would be a suitable starting point for the analysis of 3,4-Dimethyl-2,6-dinitrophenol.

Generalized HPLC Method:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water, with a small amount of acid (e.g., acetic acid or formic acid) to ensure the analyte is in its protonated form.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of 3,4-Dimethyl-2,6-dinitrophenol.

-

Quantification: Quantification can be achieved using an external standard calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of nitrophenols, often requiring derivatization to improve volatility and chromatographic performance.

Generalized GC-MS Method:

-

Extraction: Extraction of the analyte from the sample matrix using a suitable organic solvent.

-

Derivatization: Derivatization of the phenolic hydroxyl group, for example, by silylation, to increase volatility.

-

GC Separation: Separation on a capillary column suitable for nonpolar to moderately polar compounds.

-

MS Detection: Mass spectrometric detection provides high selectivity and sensitivity, and the mass spectrum can be used for definitive identification.

Conclusion

3,4-Dimethyl-2,6-dinitrophenol is a member of the dinitrophenol family with a high potential for biological activity due to its ability to uncouple oxidative phosphorylation. While specific research on this isomer is limited, its properties and potential applications can be inferred from the extensive knowledge of related compounds, particularly 2,4-dinitrophenol. Further research is needed to fully characterize the unique properties, toxicological profile, and potential applications of 3,4-Dimethyl-2,6-dinitrophenol. Researchers working with this compound should exercise extreme caution due to its presumed high toxicity.

References

- Hartshorn, M. P., Readman, J. M., Robinson, W. T., Sies, C. W., & Wright, G. J. (1989). The Nitration of 4-Methylphenol, 3,4-Dimethylphenol and 3,4,5-Trimethylphenol With Nitrogen Dioxide. Australian Journal of Chemistry, 42(5), 689–697.

- Hayes, W. J., Jr. (1982). Pesticides Studied in Man. Williams and Wilkins.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services, Public Health Service.

- National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Dinitrophenols. In Toxicological Profile for Dinitrophenols.

-

ChemBK. (n.d.). 3,4-dimethyl-2,6-dinitro-phenol. Retrieved from [Link]

- Maryland Poison Center. (n.d.). Dinitrophenol Did you know? University of Maryland School of Pharmacy.

- Sigma-Aldrich. (n.d.).

- SynAbs. (2019, September 25). Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies.

- Wikipedia. (n.d.). 2,4-Dinitrophenol.

- Gomez-Gomez, M. M., et al. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Dinitrophenols | ToxFAQs™. Centers for Disease Control and Prevention.

- National Oceanic and Atmospheric Administration (NOAA). (n.d.). 3,4-DIMETHYLPHENOL. CAMEO Chemicals.

- WikEM. (2020, May 18). Dinitrophenol toxicity.

- U.S. Environmental Protection Agency (EPA). (n.d.). 2,4-Dinitrophenol.

- National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol. In Toxicological Profile for Phenol.

Sources

- 1. connectsci.au [connectsci.au]

- 2. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. wikem.org [wikem.org]

- 6. epa.gov [epa.gov]

- 7. lgcstandards.com [lgcstandards.com]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

Synthesis pathway of 3,4-Dimethyl-2,6-dinitrophenol

An In-Depth Technical Guide to the Synthesis of 3,4-Dimethyl-2,6-dinitrophenol

Introduction

3,4-Dimethyl-2,6-dinitrophenol is a nitrated aromatic compound belonging to the dinitrophenol family. Its structure, characterized by a phenol ring substituted with two methyl groups and two nitro groups, suggests its potential utility in various chemical research and development applications, including as a synthetic intermediate. This guide provides a comprehensive overview of a viable synthesis pathway for 3,4-Dimethyl-2,6-dinitrophenol, tailored for researchers and professionals in the fields of chemistry and drug development. The focus is on the chemical principles, experimental design, and practical considerations for its preparation. The primary route discussed is the direct nitration of the readily available precursor, 3,4-dimethylphenol.

Strategic Approach to Synthesis: Electrophilic Nitration

The most direct and logical pathway to 3,4-Dimethyl-2,6-dinitrophenol is through the electrophilic aromatic substitution of 3,4-dimethylphenol (also known as 3,4-xylenol).[1][2] The core of this strategy lies in introducing two nitro groups (-NO₂) onto the aromatic ring of the starting material.

Mechanistic Rationale and Regioselectivity

The success of this synthesis hinges on understanding the directing effects of the substituents on the phenol ring. The hydroxyl (-OH) group is a powerful activating group and is ortho, para-directing. The two methyl (-CH₃) groups are also activating and ortho, para-directing, albeit to a lesser extent.

In the 3,4-dimethylphenol molecule, the positions are numbered starting from the carbon bearing the hydroxyl group.

-

Position 2: ortho to the hydroxyl group.

-

Position 6: ortho to the hydroxyl group.

-

Position 4: para to the hydroxyl group (blocked by a methyl group).

-

Position 5: meta to the hydroxyl group.

Given the strong activating and directing influence of the hydroxyl group, electrophilic substitution is highly favored at the ortho positions (2 and 6). The methyl groups at positions 3 and 4 further enhance the electron density of the ring, facilitating the substitution. Therefore, the nitration of 3,4-dimethylphenol is expected to yield the 2,6-dinitro derivative as a major product.

Research has demonstrated that the reaction of 3,4-dimethylphenol with nitrating agents, such as nitrogen dioxide, indeed yields the 2,6-dinitrophenol derivative.[3] The choice of nitrating agent and reaction conditions is crucial to achieve dinitration while minimizing side reactions or the formation of undesired isomers.

Visualizing the Synthesis Workflow

The overall process can be broken down into three key stages: reaction setup and execution, product isolation, and finally, purification.

Caption: A flowchart illustrating the key stages of the synthesis of 3,4-Dimethyl-2,6-dinitrophenol.

Detailed Experimental Protocol

This protocol is based on established methods for the nitration of substituted phenols.[3] Safety Note: Nitration reactions are highly exothermic and can be dangerous if not properly controlled.[4] This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 3,4-Dimethylphenol | C₈H₁₀O | 122.16 | 95-65-8 | Starting material[5] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, as reaction solvent |

| Nitrogen Dioxide | NO₂ | 46.01 | 10102-44-0 | Nitrating agent, highly toxic |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | For washing/neutralization |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |

| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | For column chromatography |

| Hexane/Ethyl Acetate | - | - | - | Eluent for chromatography |

Step-by-Step Procedure

-

Reaction Setup:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dimethylphenol (1.0 eq) in anhydrous dichloromethane.

-

Cool the flask in an ice-salt bath to maintain a temperature of 0 to -5 °C.

-

-

Nitration:

-

Prepare a solution of nitrogen dioxide (a slight excess, e.g., 2.2 eq) in anhydrous dichloromethane and place it in the dropping funnel.

-

Add the nitrogen dioxide solution dropwise to the stirred solution of 3,4-dimethylphenol over 30-45 minutes. It is critical to maintain the reaction temperature below 0 °C to control the exothermic reaction and prevent the formation of byproducts.[3]

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by column chromatography on silica gel.

-

Elute with a gradient of hexane and ethyl acetate to separate the desired 3,4-Dimethyl-2,6-dinitrophenol from any mononitrated intermediates or other byproducts.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product as a solid.

-

Conclusion

The synthesis of 3,4-Dimethyl-2,6-dinitrophenol can be effectively achieved through the direct nitration of 3,4-dimethylphenol. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature, to manage the exothermic nature of the nitration and to ensure the desired regioselectivity. The described protocol provides a robust framework for obtaining this compound, which can serve as a valuable building block in further synthetic endeavors. As with all chemical syntheses, adherence to strict safety protocols is paramount.

References

-

Khabarov, Y. G., Lakhmanov, D. E., Kosyakov, D. S., & Ulyanovskii, N. V. (2012). Synthesis of 2,4-Dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1577–1580. [Link]

-

Anonymous. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Sciencemadness.org. [Link]

-

National Council of Educational Research and Training. (n.d.). Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]

-

Various Authors. (2023). Synthesis of 2,4-Dinitrophenol from 2-Nitrophenol or 4-Nitrophenol. Reddit r/OrganicChemistry. [Link]

-

PubChem. (n.d.). 2,6-Dinitrophenol. National Center for Biotechnology Information. [Link]

-

Hartshorn, M. P., Readman, J. M., Robinson, W. T., Scurr, D. S., & Wright, G. J. (1989). The Nitration of 4-Methylphenol, 3,4-Dimethylphenol and 3,4,5-Trimethylphenol With Nitrogen Dioxide. Australian Journal of Chemistry, 42(5), 689–697. [Link]

- Google Patents. (1973).US3714269A - Process for producing 2,6-dimethylphenol.

-

PubChem. (n.d.). 3,4-Dimethylphenol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 3,4-Dimethyl-2,6-dinitroaniline. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.).

-

ChemBK. (n.d.). 3,4-dimethyl-2,6-dinitro-phenol. [Link]

Sources

An In-depth Technical Guide to 3,4-Dimethyl-2,6-dinitrophenol: Synthesis, Properties, and Context

This guide provides a comprehensive technical overview of 3,4-Dimethyl-2,6-dinitrophenol, a lesser-known substituted dinitrophenol. Due to the limited direct research on this specific isomer, this document synthesizes information from foundational principles of organic chemistry, data on closely related analogues, and the broader context of dinitrophenol chemistry. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Historical Context

The history of 3,4-Dimethyl-2,6-dinitrophenol is not well-documented in prominent scientific literature, suggesting it has not been a compound of major industrial or pharmaceutical focus. However, its lineage is rooted in two significant areas of chemical history: the discovery and utilization of phenols, and the development of nitration chemistry.

Phenols were first isolated in their crude form in the late 18th century, with pure phenol being isolated from coal tar by Friedlieb Ferdinand Runge in 1834. The establishment of its structure in 1842 paved the way for understanding its derivatives. The nitration of aromatic compounds, a key process for the synthesis of many industrial chemicals and explosives, has a history dating back to the 19th century, with the synthesis of compounds like trinitrotoluene (TNT) by Joseph Wilbrand in 1863 highlighting the power of this reaction.

The broader class of dinitrophenols (DNPs) gained notoriety in the early 20th century, particularly 2,4-Dinitrophenol, for its potent ability to increase metabolic rate. This effect, however, was accompanied by severe toxicity, leading to its ban for human consumption. While the specific discovery of 3,4-Dimethyl-2,6-dinitrophenol is obscure, its existence is a logical outcome of the nitration of 3,4-Dimethylphenol (3,4-xylenol), a compound found in natural sources like coffee and used in the synthesis of resins and other chemicals.[1]

Physicochemical Properties

Table 1: Predicted and Comparative Physicochemical Properties

| Property | 3,4-Dimethyl-2,6-dinitrophenol (Predicted) | 3,4-Dimethylphenol (Precursor) | 2,6-Dinitrophenol (Analogue) | 3,4-Dimethyl-2,6-dinitroaniline (Analogue) |

| Molecular Formula | C₈H₈N₂O₅ | C₈H₁₀O | C₆H₄N₂O₅ | C₈H₉N₃O₄ |

| Molecular Weight | 212.16 g/mol | 122.17 g/mol | 184.11 g/mol | 211.17 g/mol |

| Appearance | Likely a yellow crystalline solid | Colorless to light tan crystalline powder | Yellow crystalline solid | Data not available |

| Melting Point (°C) | Expected to be higher than 3,4-dimethylphenol | 65-68 | 63.5 | Data not available |

| Boiling Point (°C) | Likely decomposes at high temperatures | 227 | Decomposes | Data not available |

| Solubility | Sparingly soluble in water; soluble in organic solvents | Slightly soluble in water; soluble in alcohol, benzene, chloroform, ether | Slightly soluble in water; soluble in organic solvents | Data not available |

| pKa | Expected to be acidic due to the phenolic hydroxyl and electron-withdrawing nitro groups | 10.32 | 3.69 | Not applicable |

| CAS Number | 73736-49-9 (unconfirmed) | 95-65-8 | 573-56-8 | 40318-31-8 |

Synthesis of 3,4-Dimethyl-2,6-dinitrophenol

The most logical synthetic route to 3,4-Dimethyl-2,6-dinitrophenol is the direct nitration of its precursor, 3,4-Dimethylphenol. The hydroxyl group of the phenol is a strong activating group, and the methyl groups are weakly activating. Both are ortho-, para-directing for electrophilic aromatic substitution.

Mechanistic Considerations

The nitration of 3,4-Dimethylphenol involves the electrophilic substitution of nitro groups onto the aromatic ring. The positions most activated for electrophilic attack are ortho and para to the strongly activating hydroxyl group. These are positions 2, 6, and 5. Positions 2 and 6 are also ortho to one of the methyl groups, further activating them. Position 5 is para to the C-2 methyl group and meta to the C-4 methyl group. Given the strong directing effect of the hydroxyl group, the initial nitration is expected to occur at the 2 or 6 positions. A second nitration would then occur at the remaining ortho position.

Caption: Proposed reaction pathway for the synthesis of 3,4-Dimethyl-2,6-dinitrophenol.

Experimental Protocol (Proposed)

This protocol is a proposed method based on standard nitration procedures for phenols. The precise conditions, such as reaction time, temperature, and purification method, would require experimental optimization.

Materials:

-

3,4-Dimethylphenol

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane

-

Sodium Bicarbonate solution (saturated)

-

Magnesium Sulfate (anhydrous)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to 0-5 °C.

-

Dissolution of Starting Material: Dissolve 1 equivalent of 3,4-Dimethylphenol in a minimal amount of dichloromethane in a separate flask, also cooled in an ice bath.

-

Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of 3,4-Dimethylphenol while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker of ice water with stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate the 3,4-Dimethyl-2,6-dinitrophenol isomer.

Caption: A generalized workflow for the synthesis and purification of 3,4-Dimethyl-2,6-dinitrophenol.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show a singlet for the aromatic proton at the 5-position, likely downfield due to the electron-withdrawing nitro groups. Two singlets would be expected for the two non-equivalent methyl groups at the 3- and 4-positions. A broad singlet for the phenolic hydroxyl proton would also be present.

-

¹³C NMR: The spectrum would show eight distinct carbon signals. The carbons bearing the nitro groups (C2 and C6) and the hydroxyl group (C1) would be significantly shifted.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl group, characteristic N-O stretching bands for the nitro groups (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), and C=C stretching bands for the aromatic ring.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 212.16. Fragmentation would likely involve the loss of the nitro groups and other characteristic cleavages of the aromatic ring. The mass spectrum of the related 3,4-Dimethyl-2,6-dinitroaniline shows a precursor ion at m/z 212.0671 ([M+H]⁺), which is consistent with the expected mass of our target compound.

Potential Applications and Biological Activity

The applications of 3,4-Dimethyl-2,6-dinitrophenol have not been explored in detail. However, based on the known activities of other dinitrophenols, some potential areas of interest can be proposed.

-

Uncoupling of Oxidative Phosphorylation: Dinitrophenols are known to act as protonophores, uncoupling oxidative phosphorylation in mitochondria. A toxicological profile by the Agency for Toxic Substances and Disease Registry (ATSDR) suggests that 3,4-DNP may have a similar potential to increase the basal metabolic rate as 2,4-DNP. This property, while therapeutically interesting for conditions like obesity, is associated with a very narrow therapeutic window and high risk of fatal hyperthermia.

-

Chemical Intermediate: Like other nitrated phenols, it could potentially serve as an intermediate in the synthesis of dyes, pesticides, or pharmaceuticals. The presence of the nitro and hydroxyl groups provides handles for further chemical modification.

-

Research Chemical: The study of various substituted dinitrophenols can provide insights into structure-activity relationships concerning mitochondrial uncoupling and toxicity.

Safety and Handling

Substituted dinitrophenols should be handled with extreme caution. Based on the data for related compounds, 3,4-Dimethyl-2,6-dinitrophenol is likely to be highly toxic if inhaled, ingested, or absorbed through the skin. It is also expected to be an irritant to the skin, eyes, and respiratory system. As with other dinitrophenols, there is a risk of explosive decomposition when dry or subjected to heat, shock, or friction. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

3,4-Dimethyl-2,6-dinitrophenol represents an understudied member of the dinitrophenol family. While its specific discovery and applications remain obscure, its synthesis is logically achievable through the nitration of 3,4-Dimethylphenol. Its properties and biological activities are predicted to be in line with other dinitrophenols, including the potential for mitochondrial uncoupling and significant toxicity. This guide provides a foundational understanding of this compound, constructed from established chemical principles and comparative data, to aid future research and development endeavors.

References

-

PubChem. 3,4-Dimethylphenol. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. 3,4-xylenol 3,4-dimethylphenol. [Link]

-

NIST. Phenol, 3,4-dimethyl-. National Institute of Standards and Technology. [Link]

-

Khan Academy. Nitration of Phenols. [Link]

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

-

Reddit. Nitration has a History right?. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Dinitrophenols. [Link]

-

PubChem. 2,6-Dinitrophenol. National Center for Biotechnology Information. [Link]

-

PubChem. 3,4-Dimethyl-2,6-dinitroaniline. National Center for Biotechnology Information. [Link]

-

Xylenol (Dimethylphenol): Core Production Technologies:Purification Technology. [Link]

Sources

An In-depth Technical Guide to 3,4-Dimethyl-2,6-dinitrophenol: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitrophenols are a class of synthetic organic compounds with significant biological effects, primarily acting as uncouplers of oxidative phosphorylation. While 2,4-dinitrophenol (DNP) is the most extensively studied, other isomers and derivatives, such as 3,4-Dimethyl-2,6-dinitrophenol, remain less characterized. This technical guide provides a comprehensive overview of the known information on 3,4-Dimethyl-2,6-dinitrophenol, drawing upon the broader knowledge of dinitrophenols to infer its potential chemical and biological properties. The guide covers its synthesis, physicochemical characteristics, and potential mechanisms of action, highlighting its relationship to the herbicide pendimethalin. Due to the limited direct research on this specific compound, this document serves as a foundational resource, identifying knowledge gaps and suggesting future research directions for its potential applications in drug development and other scientific fields.

Introduction to Dinitrophenols

Dinitrophenols (DNPs) are a group of synthetic aromatic compounds with the general formula HOC₆H₃(NO₂)₂. They exist in six different isomeric forms: 2,3-DNP, 2,4-DNP, 2,5-DNP, 2,6-DNP, 3,4-DNP, and 3,5-DNP.[1] These compounds are yellow crystalline solids with various industrial applications, including the manufacturing of dyes, wood preservatives, photographic developers, and explosives.[2][3]

The most well-known isomer, 2,4-Dinitrophenol (2,4-DNP), gained notoriety in the 1930s for its use as a weight-loss drug.[4][5] Its mechanism of action involves the uncoupling of oxidative phosphorylation in mitochondria.[6][7] By acting as a protonophore, it transports protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[6][7] This leads to an increase in metabolic rate and heat production as the body tries to compensate for the reduced energy efficiency.[6][8] However, due to severe toxicity, including hyperthermia, and fatalities, its use in humans was banned.[4][9]

Despite the toxicity concerns, there is renewed interest in the therapeutic potential of dinitrophenols at low concentrations for conditions such as neurodegenerative diseases.[4][10] This guide focuses on a less-studied derivative, 3,4-Dimethyl-2,6-dinitrophenol, aiming to consolidate the available information and provide a framework for future research.

Physicochemical Properties of Dinitrophenols

The physicochemical properties of dinitrophenols are crucial for understanding their biological activity and potential applications. While specific experimental data for 3,4-Dimethyl-2,6-dinitrophenol is scarce, we can infer its likely characteristics based on related compounds.

| Property | 2,4-Dinitrophenol | 2,6-Dinitrophenol | N-(3,4-Dimethyl-2,6-dinitrophenyl)acetamide | 3,4-Dimethyl-2,6-dinitroaniline |

| Molecular Formula | C₆H₄N₂O₅ | C₆H₄N₂O₅ | C₁₀H₁₁N₃O₅ | C₈H₉N₃O₄ |

| Molecular Weight | 184.11 g/mol [2] | 184.11 g/mol [11] | 253.22 g/mol | 211.17 g/mol [12] |

| Melting Point | 112-114 °C[2] | 63.5 °C[13] | 222 °C[14] | Not available |

| Boiling Point | Sublimes | Not available | 454.3 °C (Predicted)[14] | Not available |

| Density | 1.683 g/mL[2] | 1.68 g/mL (estimated)[13] | 1.416 g/cm³ (Predicted)[14] | Not available |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, benzene, and chloroform.[2] | Slightly soluble in cold water and alcohol; freely soluble in chloroform, ether, and boiling alcohol.[13] | Soluble in Methanol and Chloroform.[14] | Not available |

| pKa | 4.09 | 3.69[13] | 12.55 (Predicted)[14] | Not available |

The addition of two methyl groups to the dinitrophenol structure in 3,4-Dimethyl-2,6-dinitrophenol is expected to increase its lipophilicity, which may influence its membrane permeability and interaction with biological targets.

Synthesis of Dinitrophenols

The synthesis of dinitrophenols typically involves the nitration of phenol or its derivatives. The reaction conditions can be controlled to favor the formation of specific isomers.

General Synthesis of Dinitrophenols

A common method for synthesizing 2,4-dinitrophenol is the nitration of phenol using nitric acid in an aqueous-alcoholic medium.[15] This method has been reported to yield up to 80% of 2,4-dinitrophenol.[15] Another approach involves the nitration of lignosulfonates with nitric acid under mild conditions.[15]

For the synthesis of 2,6-dinitrophenol, a regioselective synthesis can be achieved by reacting phenol with urea nitrate in an acetonitrile-water mixture under microwave irradiation.[16] This method selectively produces ortho-nitrophenols.[16]

Potential Synthesis of 3,4-Dimethyl-2,6-dinitrophenol

While a specific synthesis protocol for 3,4-Dimethyl-2,6-dinitrophenol is not detailed in the available literature, a plausible route can be inferred. The synthesis would likely start with 3,4-dimethylphenol as the precursor, followed by a controlled nitration process.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for 3,4-Dimethyl-2,6-dinitrophenol.

It is important to note that nitration reactions are highly exothermic and can be hazardous, potentially leading to runaway reactions and the formation of explosive byproducts like picric acid (2,4,6-trinitrophenol).[17] Therefore, such syntheses should only be attempted in a controlled laboratory setting with appropriate safety measures.

N-(3,4-Dimethyl-2,6-dinitrophenyl)acetamide is known as an intermediate in the synthesis of 3,4-Dimethyl-2,6-dinitroaniline, a degradation product of the herbicide pendimethalin.[14] This suggests that 3,4-Dimethyl-2,6-dinitrophenol could potentially be synthesized from or be a metabolite of related agrochemical compounds.

Biological Activity and Mechanism of Action

The biological activity of dinitrophenols is dominated by their ability to uncouple oxidative phosphorylation.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

The primary mechanism of action for dinitrophenols is the dissipation of the proton gradient across the inner mitochondrial membrane.[6][7] This process is illustrated below:

Caption: Mechanism of dinitrophenol-induced uncoupling of oxidative phosphorylation.

In this process, dinitrophenols act as protonophores, shuttling protons back into the mitochondrial matrix and bypassing ATP synthase.[7] This uncoupling leads to an increase in oxygen consumption and metabolic rate as the cell attempts to compensate for the inefficient ATP production.[7] The energy from the proton gradient is dissipated as heat, which can lead to hyperthermia at high doses.[6][8]

While this mechanism is well-established for 2,4-DNP, it is highly probable that 3,4-Dimethyl-2,6-dinitrophenol exhibits a similar mode of action due to its structural similarity. The presence of the dimethyl groups may modulate its potency and pharmacokinetic properties.

Toxicological Profile

Exposure to high doses of dinitrophenols can lead to a range of toxic effects, including:

-

Hyperthermia: Due to the dissipation of energy as heat.[1][8]

-

Cardiovascular effects: Increased heart rate and palpitations.[1][3]

-

Neurological effects: Dizziness, headaches, confusion, and agitation.[3][5]

-

Gastrointestinal effects: Nausea, vomiting, and abdominal pain.[9][18]

-

Other effects: Sweating, skin discoloration, and cataract formation.[8][9][19]

The toxicity of 2,4-DNP is well-documented, with a narrow therapeutic window.[4] It is crucial to assume that 3,4-Dimethyl-2,6-dinitrophenol may have a similar or even enhanced toxicity profile until proven otherwise through rigorous toxicological studies.

Potential Applications and Research Directions

Despite their toxicity, the unique mechanism of action of dinitrophenols continues to attract research interest for various therapeutic applications, particularly at sub-toxic concentrations.

Drug Development

The ability of dinitrophenols to modulate mitochondrial function has led to investigations into their potential for treating metabolic and neurodegenerative diseases.[10] Low doses of 2,4-DNP have shown neuroprotective effects in preclinical studies.[4] The structural modifications in 3,4-Dimethyl-2,6-dinitrophenol could potentially lead to a more favorable therapeutic index, reducing toxicity while retaining the desired biological activity.

Research Applications

Dinitrophenols are valuable tools in cell biology and biochemistry research to study mitochondrial function and cellular metabolism.[20] 3,4-Dimethyl-2,6-dinitrophenol could serve as a novel probe to investigate the structure-activity relationships of mitochondrial uncouplers.

Future Research

Significant research is required to characterize 3,4-Dimethyl-2,6-dinitrophenol fully. Key areas for future investigation include:

-

Synthesis and Characterization: Development of a reliable and safe synthetic protocol and full physicochemical characterization.

-

In Vitro Studies: Assessment of its potency as a mitochondrial uncoupler in isolated mitochondria and various cell lines.

-

Pharmacokinetics and Toxicology: Determination of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as a comprehensive toxicological assessment in animal models.

-

Efficacy Studies: Investigation of its therapeutic potential in relevant disease models.

Conclusion

3,4-Dimethyl-2,6-dinitrophenol is a largely uncharacterized derivative of the well-known class of dinitrophenol compounds. Based on the extensive knowledge of related isomers, particularly 2,4-DNP, it is predicted to act as a mitochondrial uncoupler with potential for significant biological activity. Its connection to the herbicide pendimethalin suggests a potential environmental and metabolic relevance that warrants further investigation.

This technical guide has synthesized the available information to provide a foundational understanding of 3,4-Dimethyl-2,6-dinitrophenol. However, the paucity of direct experimental data underscores the critical need for further research to elucidate its precise properties, mechanism of action, and potential for therapeutic or other applications. As with all dinitrophenol compounds, extreme caution must be exercised in its handling and study due to the potential for severe toxicity. Future research efforts should focus on a systematic and rigorous evaluation to unlock the potential of this and other novel dinitrophenol derivatives.

References

-

PrepChem.com. Synthesis of 3,6-dimethyl-2-nitrophenol. Available from: [Link]

-

Wikipedia. 2,4-Dinitrophenol. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of 2,4-dinitrophenol. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dinitrophenols. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dinitrophenols. Available from: [Link]

-

Museum of Fine Arts Boston. Dinitrophenol - MFA Cameo. Available from: [Link]

-

National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf. Available from: [Link]

-

PubMed Central. 2,4 Dinitrophenol as Medicine - PMC. Available from: [Link]

-

NCERT. Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]

-

PharmaCompass.com. 2,6-Dinitrophenol | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

-

PubMed Central. Neuroprotective actions of 2,4-dinitrophenol: Friend or foe? - PMC. Available from: [Link]

-

PubChem. 2,6-Dinitrophenol | C6H4N2O5 | CID 11312. Available from: [Link]

-

PubChem. 3,4-Dimethyl-2,6-dinitroaniline | C8H9N3O4 | CID 12767673. Available from: [Link]

-

National Center for Biotechnology Information. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dinitrophenols - NCBI. Available from: [Link]

-

SYnAbs. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. Available from: [Link]

-

Taylor & Francis Online. Severe toxicity after use of 2,4-dinitrophenol reported to the UK National Poisons Information Service. Available from: [Link]

-

Reddit. Synthesis of 2,4-Dinitrophenol from 2-Nitrophenol or 4-Nitrophenol. Available from: [Link]

-

Primary Care Notebook. DNP (2,4 dinitrophenol) toxicity. Available from: [Link]

-

U.S. Environmental Protection Agency. 2,4-Dinitrophenol | EPA. Available from: [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. cameo.mfa.org [cameo.mfa.org]

- 3. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Neuroprotective actions of 2,4-dinitrophenol: Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Severe toxicity after use of 2,4-dinitrophenol reported to the UK National Poisons Information Service - All Wales Therapeutics and Toxicology Centre [awttc.nhs.wales]

- 10. 2,4 Dinitrophenol as Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,6-Dinitrophenol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. 3,4-Dimethyl-2,6-dinitroaniline | C8H9N3O4 | CID 12767673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,6-Dinitrophenol | C6H4N2O5 | CID 11312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. N-(3,4-Dimethyl-2,6-dinitrophenyl)acetamide | 154603-71-1 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. 2,6-DINITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 17. reddit.com [reddit.com]

- 18. primarycarenotebook.com [primarycarenotebook.com]

- 19. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. synabs.be [synabs.be]

Physical and chemical properties of 3,4-Dimethyl-2,6-dinitrophenol

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive overview of the physical and chemical properties of 3,4-Dimethyl-2,6-dinitrophenol, a substituted dinitrophenol compound. While dinitrophenols, as a class, are known for their biological activity, including their historical use as uncouplers of oxidative phosphorylation, the specific characteristics of the 3,4-dimethyl substituted isomer are less commonly documented. This document aims to consolidate available information and provide a foundational resource for researchers in organic chemistry, materials science, and drug development.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to ascertain its precise molecular structure. 3,4-Dimethyl-2,6-dinitrophenol is an aromatic compound based on a phenol ring, substituted with two methyl groups at the 3 and 4 positions, and two nitro groups at the 2 and 6 positions.

The crystal structure of 3,4-Dimethyl-2,6-dinitrophenol has been determined, confirming its molecular formula as C₈H₈N₂O₅.[1][2][3][4][5] This crystallographic data provides unambiguous proof of its structure and serves as a critical reference for its identification and characterization.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 3,4-Dimethyl-2,6-dinitrophenol |

| Chemical Formula | C₈H₈N₂O₅ |

| Canonical SMILES | CC1=C(C(=C(C=C1[O-])[O-])O)C |

| Molecular Weight | 212.16 g/mol |

Physicochemical Properties

Understanding the physical and chemical properties of 3,4-Dimethyl-2,6-dinitrophenol is paramount for its handling, application, and for predicting its behavior in various chemical and biological systems. While specific experimental data for this particular isomer is not widely available in common databases, we can infer certain characteristics based on related compounds and general chemical principles.

Table 2: Physical and Chemical Properties

| Property | Value | Source/Rationale |

| Melting Point | Data not available. Expected to be a solid at room temperature. | Based on the solid nature of related dinitrophenols. |

| Boiling Point | Data not available. Likely to decompose at high temperatures. | Dinitrophenols can be thermally unstable. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. | The presence of the non-polar dimethyl groups and the aromatic ring decreases water solubility, while the polar hydroxyl and nitro groups allow for solubility in polar organic solvents. |

| pKa | Data not available. Expected to be an acidic compound. | The electron-withdrawing nitro groups increase the acidity of the phenolic hydroxyl group, similar to other dinitrophenols. For comparison, the pKa of 2,6-dinitrophenol is approximately 3.7.[6] |

| Appearance | Expected to be a yellow crystalline solid. | Dinitrophenol compounds are typically yellow solids. |

Synthesis and Reactivity

The synthesis of 3,4-Dimethyl-2,6-dinitrophenol logically proceeds from the nitration of 3,4-dimethylphenol. The hydroxyl group of the phenol is a strongly activating ortho-, para-director for electrophilic aromatic substitution. The two methyl groups are also activating and ortho-, para-directing.

A plausible synthetic pathway involves the controlled nitration of 3,4-dimethylphenol. Research on the nitration of 3,4-dimethylphenol with reagents like nitrogen dioxide has shown that dinitration at the 2 and 6 positions is a feasible outcome. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the electron-rich aromatic ring. The positions of nitration are dictated by the directing effects of the hydroxyl and methyl substituents.

Caption: Synthetic pathway to 3,4-Dimethyl-2,6-dinitrophenol.

Experimental Protocol: Conceptual Synthesis via Nitration of 3,4-Dimethylphenol

-

Causality: The choice of a strong nitrating agent is essential to achieve dinitration of the activated phenol ring. The reaction temperature must be carefully controlled to prevent over-nitration and the formation of hazardous byproducts.

-

Methodology:

-

Dissolve 3,4-dimethylphenol in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid, in a reaction vessel equipped with a stirrer and a cooling bath.

-

Cool the solution to a low temperature (e.g., 0-5 °C) to manage the exothermic nature of the nitration reaction.

-

Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled solution while maintaining vigorous stirring. The rate of addition should be controlled to keep the reaction temperature within the desired range.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure complete dinitration.

-

Quench the reaction by carefully pouring the mixture over crushed ice.

-

The solid product, 3,4-Dimethyl-2,6-dinitrophenol, should precipitate out of the aqueous solution.

-

Collect the precipitate by filtration and wash it thoroughly with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

-

Self-Validation: The purity of the synthesized compound should be verified using techniques such as melting point determination, Thin Layer Chromatography (TLC), and spectroscopic methods (NMR, IR).

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the aromatic proton at the 5-position. - Two singlets for the two non-equivalent methyl groups at the 3 and 4 positions. - A broad singlet for the phenolic hydroxyl proton, which may be exchangeable with D₂O. |

| ¹³C NMR | - Six distinct signals for the aromatic carbons, with those bearing the nitro and hydroxyl groups shifted downfield. - Two signals for the two methyl carbons. |

| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. - Strong absorption bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹ due to the asymmetric and symmetric stretching vibrations of the nitro groups (NO₂). - C-H stretching vibrations of the aromatic ring and methyl groups in the 2800-3100 cm⁻¹ region. - C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region. |

| UV-Vis Spectroscopy | - Expected to show characteristic absorption bands in the UV-visible region due to the π → π* and n → π* electronic transitions of the nitrated aromatic system. The exact wavelengths of maximum absorption (λmax) would need to be determined experimentally. |

Safety and Handling

Dinitrophenol and its derivatives should be handled with extreme caution due to their potential toxicity. They are known to uncouple oxidative phosphorylation, which can lead to a rapid increase in metabolic rate and body temperature.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat and incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Potential Applications and Areas for Further Research

While the primary focus of this guide is on the fundamental properties of 3,4-Dimethyl-2,6-dinitrophenol, its structure suggests potential avenues for further investigation.

-

Biological Activity: As a dinitrophenol derivative, it warrants investigation for its effects on cellular metabolism. The presence and position of the methyl groups may modulate its activity and selectivity compared to other dinitrophenols.

-

Intermediate in Organic Synthesis: The functional groups present (hydroxyl, nitro, and an activated aromatic ring) make it a potentially versatile intermediate for the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, or dyes.

-

Materials Science: The nitro groups suggest potential applications in energetic materials or as a component in charge-transfer complexes.

Caption: A conceptual workflow for the comprehensive study of 3,4-Dimethyl-2,6-dinitrophenol.

References

-

PubChem. 2,6-Dinitrophenol. National Center for Biotechnology Information. [Link]

-

PubChem. 3,4-Dimethyl-2,6-dinitroaniline. National Center for Biotechnology Information. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services. [Link]

- Wang, J., Xue, S., Shen, F., & Liu, C. (2018). Crystal structure of 3,4-dimethyl-2,6-dinitrophenol, C8H8N2O5. Zeitschrift für Kristallographie - New Crystal Structures, 233(6), 907-908.

-

PubChem. 3,4-Dinitrophenol. National Center for Biotechnology Information. [Link]

-

ResearchGate. The crystal structure of 3-methyl-2,6-dinitrophenol, C7H6N2O5. [Link]

-

ResearchGate. UV-vis spectra of different concentrations of 2,4-dinitrophenol and... [Link]

-

Crystallography Open Database. Search results. [Link]

-

Wikipedia. 2,6-Xylenol. [Link]

-

ResearchGate. Synthesis of 4-Nitro-o-Xylene by Selective Nitration of o-Xylene. [Link]

-

ResearchGate. Regioselective nitration of o-xylene to 4-nitro- o-xylene using nitric acid over solid acid catalysts. [Link]

-

ResearchGate. (PDF) The crystal structure of 2,3-dimethyl-1,4-dinitrobenzene - A Z. [Link]

-

PharmaCompass. 2,6-Dinitrophenol. [Link]

-

ChemSrc. 2,4-Dinitrophenylhydrazine. [Link]

Sources

An In-depth Technical Guide to 3,4-Dimethyl-2,6-dinitrophenol: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dimethyl-2,6-dinitrophenol, a substituted nitrophenolic compound. While specific experimental data for this molecule is not extensively available in public literature, this document extrapolates its core characteristics based on the well-understood principles of organic chemistry and the known properties of analogous structures. This guide will cover the predicted molecular structure, a plausible synthetic route, expected spectroscopic characteristics for its identification, and a discussion of its potential reactivity and toxicological profile based on the broader class of dinitrophenols. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules.

Introduction to Dinitrophenols

Dinitrophenols (DNPs) are a class of synthetic organic compounds that feature a phenol ring substituted with two nitro groups.[1][2] There are six isomers of dinitrophenol, with the position of the nitro groups dictating the specific properties and applications of each molecule.[2][3] Historically, DNPs have been utilized in a variety of industrial applications, including the manufacturing of dyes, wood preservatives, photographic developers, and explosives.[1][4] Certain isomers, notably 2,4-dinitrophenol, were once used as weight-loss drugs due to their ability to uncouple oxidative phosphorylation, a mechanism that increases the metabolic rate.[2][5] However, due to severe toxicity and the risk of fatal hyperthermia, their use in pharmaceuticals has been discontinued.[2][5] The addition of methyl groups to the phenol ring, as in the case of 3,4-Dimethyl-2,6-dinitrophenol, is expected to modulate its chemical and physical properties.

Molecular Structure and Predicted Properties

The molecular structure of 3,4-Dimethyl-2,6-dinitrophenol consists of a benzene ring substituted with a hydroxyl group at position 1, two nitro groups at positions 2 and 6, and two methyl groups at positions 3 and 4.

Key Structural Features:

-

Phenolic Hydroxyl Group (-OH): This group is acidic and can participate in hydrogen bonding.

-

Nitro Groups (-NO2): These are strong electron-withdrawing groups that significantly influence the acidity of the phenolic proton and the reactivity of the aromatic ring.

-

Methyl Groups (-CH3): These are electron-donating groups that can influence the electron density of the aromatic ring and provide steric hindrance.

A summary of the predicted and analogous compound properties is presented in Table 1.

| Property | Predicted/Analogous Value for 3,4-Dimethyl-2,6-dinitrophenol | Reference Compound: 2,6-Dinitrophenol | Reference Compound: 3,4-Dimethyl-2,6-dinitroaniline |

| Molecular Formula | C8H8N2O5 | C6H4N2O5[6] | C8H9N3O4[7] |

| Molecular Weight | 212.16 g/mol | 184.11 g/mol [6] | 211.17 g/mol [7] |

| Appearance | Predicted to be a yellow crystalline solid | Yellow crystalline solid[6] | - |

| Melting Point | Predicted to be in the range of other solid dinitrophenols | 63.5 °C[6] | - |

| Solubility | Predicted to be slightly soluble in water, soluble in organic solvents | Slightly soluble in water[6] | - |

| pKa | Predicted to be acidic due to the electron-withdrawing nitro groups | 3.69[6] | - |

Proposed Synthesis Pathway

A plausible synthetic route for 3,4-Dimethyl-2,6-dinitrophenol involves the direct nitration of 3,4-dimethylphenol. The hydroxyl group is an activating ortho-, para-director, while the methyl groups are also activating and ortho-, para-directing. The positions ortho to the powerful hydroxyl directing group are targeted for nitration.

Caption: Proposed synthesis of 3,4-Dimethyl-2,6-dinitrophenol via nitration.

Experimental Protocol: Synthesis of 3,4-Dimethyl-2,6-dinitrophenol

This protocol is a general guideline based on established methods for the nitration of phenols.[8][9] Caution: Nitration reactions are highly exothermic and can be dangerous if not controlled properly. Appropriate safety precautions must be taken.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dimethylphenol in a suitable solvent such as glacial acetic acid.

-

Cooling: Cool the flask in an ice bath to maintain a low temperature (0-5 °C).

-

Preparation of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the dropping funnel.

-

Addition of Nitrating Agent: Add the nitrating mixture dropwise to the stirred solution of 3,4-dimethylphenol, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Pour the reaction mixture over crushed ice to precipitate the product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Characterization

The identity and purity of the synthesized 3,4-Dimethyl-2,6-dinitrophenol can be confirmed using various spectroscopic techniques. The expected data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the aromatic proton at the 5-position.

-

Singlets for the two methyl groups at the 3- and 4-positions.

-

A broad singlet for the phenolic hydroxyl proton, which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Six distinct signals for the aromatic carbons, with the carbons bearing the nitro and hydroxyl groups shifted downfield.

-

Two signals for the methyl carbons.

-

-

IR (Infrared) Spectroscopy:

-

A broad O-H stretching band for the hydroxyl group.

-

Characteristic strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro groups.

-

C-H stretching bands for the aromatic and methyl groups.

-

C=C stretching bands for the aromatic ring.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) corresponding to the molecular weight of 212.16 g/mol .

-

Characteristic fragmentation patterns, including the loss of nitro groups.

-

Reactivity and Potential Applications

The reactivity of 3,4-Dimethyl-2,6-dinitrophenol is governed by its functional groups. The acidic phenol can be deprotonated to form a phenoxide ion. The nitro groups can be reduced to amino groups, opening pathways to a variety of other derivatives.

Potential applications, while not yet established, could be explored in areas where other dinitrophenols have been used, such as:

-

Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, such as dyes, pesticides, or pharmaceuticals.[1][4]

-

Research Applications: As a hapten in immunoassays, similar to 2,4-DNP.[10]

-

Material Science: Potential use in the development of energetic materials, though this would require extensive safety testing.[11]

Toxicology and Safety Considerations

There is no specific toxicological data available for 3,4-Dimethyl-2,6-dinitrophenol. However, it should be handled with extreme caution, assuming a toxicity profile similar to other dinitrophenols. Dinitrophenols are known to be toxic and can cause a range of adverse health effects.[3][12]

Key Toxicological Concerns for Dinitrophenols:

-

Uncoupling of Oxidative Phosphorylation: This leads to an increased metabolic rate, hyperthermia, and can be fatal.[5]

-

Systemic Effects: Can include increased heart and respiratory rates, sweating, and weight loss.[4]

-

Other Health Effects: May include cataracts, skin rashes, and potential developmental effects.[4]

Safety Precautions:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Be aware of the potential for explosive decomposition, especially when heated or subjected to shock.[1]

Conclusion

3,4-Dimethyl-2,6-dinitrophenol is a dinitrophenol derivative with predicted properties influenced by its methyl and nitro substituents. While specific experimental data is scarce, this guide provides a theoretical framework for its synthesis, characterization, and potential areas of interest. Further research is necessary to fully elucidate the properties and potential applications of this compound. The information presented here, based on analogous structures and established chemical principles, serves as a valuable starting point for researchers in the fields of chemistry and drug development.

References

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethyl-2,6-dinitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Dinitrophenols. Retrieved from [Link]

-

PharmaCompass. (n.d.). 2,6-Dinitrophenol. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2021). Relevance to Public Health. In Toxicological Profile for Dinitrophenols. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrophenols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Health Effects. In Toxicological Profile for Dinitrophenols. Retrieved from [Link]

-

SYnAbs. (2019). Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrophenols. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2021). Dinitrophenols | ToxFAQs™. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Khabarov, Y. G., Lakhmanov, D. E., Kosyakov, D. S., & Ul'yanovskii, N. V. (2012). Synthesis of 2,4-dinitrophenol. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

Sources

- 1. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Dinitrophenols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. 2,6-Dinitrophenol | C6H4N2O5 | CID 11312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4-Dimethyl-2,6-dinitroaniline | C8H9N3O4 | CID 12767673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2,6-DINITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 10. synabs.be [synabs.be]

- 11. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

Unlocking the Therapeutic Potential of 3,4-Dimethyl-2,6-dinitrophenol: A Technical Guide for Novel Research Applications

Abstract

This technical guide provides a comprehensive overview of the potential research applications of 3,4-Dimethyl-2,6-dinitrophenol, a lesser-studied member of the dinitrophenol family of chemical compounds. While its close analog, 2,4-dinitrophenol (DNP), has a well-documented and controversial history as a potent mitochondrial uncoupler, the specific biological activities and therapeutic potential of the 3,4-dimethyl derivative remain largely unexplored. This document aims to bridge this knowledge gap by synthesizing the established pharmacology of dinitrophenols with the unique structural attributes of 3,4-Dimethyl-2,6-dinitrophenol. We will delve into its presumed mechanism of action, propose novel avenues of research in metabolic disorders and beyond, and provide detailed, actionable experimental protocols to empower researchers to investigate this promising molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with the potential to address unmet medical needs.

Introduction: The Dinitrophenol Family and the Case for a New Derivative

The dinitrophenols are a class of synthetic organic compounds that have garnered significant scientific interest for over a century.[1] Their most notable biological effect is the uncoupling of oxidative phosphorylation in mitochondria, a process that dissipates the proton motive force as heat, leading to a rapid increase in metabolic rate.[1][2] This property led to the early use of 2,4-dinitrophenol (DNP) as a weight-loss drug in the 1930s.[1][2] However, its narrow therapeutic window and severe toxicity, including hyperthermia, cataract formation, and death, led to its discontinuation for human use.[1][2]

Despite the risks associated with 2,4-DNP, the therapeutic potential of mitochondrial uncoupling remains an area of active investigation for various conditions, including obesity, type 2 diabetes, and neurodegenerative diseases. The central challenge lies in developing compounds with a favorable safety profile. This is where structural analogs like 3,4-Dimethyl-2,6-dinitrophenol come into focus. The addition of methyl groups to the phenol ring has the potential to modulate the compound's lipophilicity, steric interactions with biological targets, and metabolic stability, which could translate to altered efficacy and toxicity profiles.

This guide puts forth the hypothesis that 3,4-Dimethyl-2,6-dinitrophenol may represent a safer or more targeted mitochondrial uncoupler, warranting rigorous scientific investigation.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 3,4-Dimethyl-2,6-dinitrophenol is fundamental to designing meaningful biological experiments.

| Property | Value | Source |

| CAS Number | 4097-61-4 | ChemBK |

| Molecular Formula | C₈H₈N₂O₅ | ChemBK |

| Molecular Weight | 212.16 g/mol | ChemBK |

| Appearance | (Predicted) Yellow crystalline solid | Inferred from related compounds |

| Solubility | (Predicted) Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO | Inferred from related compounds |

Table 1: Physicochemical Properties of 3,4-Dimethyl-2,6-dinitrophenol.

Synthesis of 3,4-Dimethyl-2,6-dinitrophenol

While specific literature on the synthesis of 3,4-Dimethyl-2,6-dinitrophenol is scarce, a plausible synthetic route can be extrapolated from established methods for the nitration of substituted phenols. The following is a proposed, step-by-step protocol:

Reaction: Nitration of 3,4-dimethylphenol.

Materials:

-

3,4-dimethylphenol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Distilled water

-

Organic solvent (e.g., dichloromethane or ethyl acetate)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., a mixture of hexane and ethyl acetate)

Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylphenol in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5°C.

-

Nitration: Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) to the stirred solution of 3,4-dimethylphenol via a dropping funnel. Maintain the temperature below 10°C throughout the addition to control the exothermic reaction and prevent over-nitration.

-

Reaction Quenching: After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete nitration. Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

-

Extraction: Extract the product from the aqueous mixture using an organic solvent.

-

Washing: Wash the organic layer sequentially with distilled water and a saturated sodium bicarbonate solution to remove any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate 3,4-Dimethyl-2,6-dinitrophenol.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Proposed Research Applications and Experimental Designs

The primary hypothesis is that 3,4-Dimethyl-2,6-dinitrophenol acts as a mitochondrial uncoupler. This presumed mechanism of action opens up several avenues for research.

Metabolic Disorders: Obesity and Type 2 Diabetes

The ability of dinitrophenols to increase metabolic rate makes them attractive candidates for treating obesity and related metabolic disorders.[1][2] Research into 3,4-Dimethyl-2,6-dinitrophenol should focus on determining if the structural modifications lead to a wider therapeutic window compared to 2,4-DNP.

Experimental Workflow for Investigating Metabolic Effects:

Caption: Hypothesized neuroprotective signaling pathway of 3,4-Dimethyl-2,6-dinitrophenol.

Experimental Approach for Neuroprotection Studies:

-

Cellular Models: Utilize neuronal cell lines (e.g., SH-SY5Y) or primary neurons treated with neurotoxins (e.g., rotenone for Parkinson's models, or amyloid-beta for Alzheimer's models).

-

Outcome Measures: Assess cell viability, mitochondrial membrane potential, ROS production, and markers of apoptosis.

-

Animal Models: Employ transgenic mouse models of neurodegenerative diseases to evaluate the in vivo efficacy of 3,4-Dimethyl-2,6-dinitrophenol on behavioral outcomes and neuropathology.

Toxicology and Safety Assessment

Given the known toxicity of 2,4-DNP, a rigorous and early assessment of the safety profile of 3,4-Dimethyl-2,6-dinitrophenol is paramount. The primary concern is the potential for hyperthermia.

Key Toxicological Endpoints to Investigate:

-

Acute, Sub-chronic, and Chronic Toxicity Studies: To determine the LD50 and identify target organs of toxicity.

-